molecular formula C12H25O4PS B5232859 ethyl (dibutoxyphosphorothioyl)acetate

ethyl (dibutoxyphosphorothioyl)acetate

Cat. No.: B5232859
M. Wt: 296.37 g/mol
InChI Key: SFZZGFORAQOVKU-UHFFFAOYSA-N
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Description

Ethyl (dibutoxyphosphorothioyl)acetate is an organophosphorus compound characterized by the presence of a phosphorothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (dibutoxyphosphorothioyl)acetate typically involves the reaction of ethyl acetate with dibutyl phosphorothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation units to ensure the purity and quality of the final product. The production process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (dibutoxyphosphorothioyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water

Properties

IUPAC Name

ethyl 2-dibutoxyphosphinothioylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25O4PS/c1-4-7-9-15-17(18,16-10-8-5-2)11-12(13)14-6-3/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZZGFORAQOVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(CC(=O)OCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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